molecular formula C10H13N3 B13975423 2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine

2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine

Katalognummer: B13975423
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: IFDGNATUPSCYEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine is a heterocyclic compound that contains both pyrazine and tetrahydropyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a pyrazine derivative with a tetrahydropyridine precursor can be catalyzed by a suitable catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce tetrahydropyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest it may influence cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine is unique due to its specific combination of pyrazine and tetrahydropyridine rings, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H13N3

Molekulargewicht

175.23 g/mol

IUPAC-Name

2-methyl-6-(1,2,3,6-tetrahydropyridin-5-yl)pyrazine

InChI

InChI=1S/C10H13N3/c1-8-5-12-7-10(13-8)9-3-2-4-11-6-9/h3,5,7,11H,2,4,6H2,1H3

InChI-Schlüssel

IFDGNATUPSCYEY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=CC(=N1)C2=CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.